molecular formula C20H28N2O5S B12180068 N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide

Cat. No.: B12180068
M. Wt: 408.5 g/mol
InChI Key: DWZRBMGGDYVOGP-UHFFFAOYSA-N
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Description

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is a complex organic compound that belongs to the class of sulfonyl-containing pyrroles This compound is characterized by its unique structure, which includes a methoxyethyl group, a methoxyphenylsulfonyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl bromide and a suitable base such as potassium carbonate.

    Sulfonylation: The methoxyphenylsulfonyl group is introduced through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride and a base like triethylamine.

    Amidation: The final step involves the formation of the butanamide moiety through an amidation reaction using butanoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl or methoxyphenyl positions using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The methoxyethyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards certain proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide: Similar structure but with an acetamide moiety instead of butanamide.

    N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propionamide: Similar structure but with a propionamide moiety instead of butanamide.

Uniqueness

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxyethyl and methoxyphenylsulfonyl groups enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H28N2O5S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]butanamide

InChI

InChI=1S/C20H28N2O5S/c1-6-7-18(23)21-20-19(14(2)15(3)22(20)12-13-26-4)28(24,25)17-10-8-16(27-5)9-11-17/h8-11H,6-7,12-13H2,1-5H3,(H,21,23)

InChI Key

DWZRBMGGDYVOGP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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